Nal-ppaa
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Overview
Description
“LHRH, N-Ac(2)-Nal(1)-4-Cl-phe(2)-3-pal(3)-arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-ala(10)-” is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH) LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “LHRH, N-Ac(2)-Nal(1)-4-Cl-phe(2)-3-pal(3)-arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-ala(10)-” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection: Removing protecting groups (e.g., Fmoc) from the amino terminus to allow for the next coupling step.
Cleavage: Releasing the peptide from the resin using a cleavage cocktail (e.g., TFA).
Industrial Production Methods
Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the oxo group in the peptide chain.
Substitution: Substitution reactions might occur at the chloro-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to modified peptides with altered biological activity.
Scientific Research Applications
Chemistry
The compound can be used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology
In biological research, it serves as a tool to study the regulation of LH and FSH release, as well as the broader endocrine system.
Medicine
Industry
In the pharmaceutical industry, it can be used in the development of new therapeutic agents targeting the LHRH receptor.
Mechanism of Action
The compound exerts its effects by binding to the LHRH receptor on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that results in the release of LH and FSH. The specific modifications in the peptide sequence are designed to enhance its stability, receptor affinity, and biological activity.
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another LHRH analog used in the treatment of hormone-dependent cancers.
Goserelin: A synthetic LHRH analog with similar applications.
Triptorelin: Used for similar therapeutic purposes.
Uniqueness
The unique sequence and modifications of “LHRH, N-Ac(2)-Nal(1)-4-Cl-phe(2)-3-pal(3)-arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-ala(10)-” may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, stability, and reduced side effects.
Properties
CAS No. |
119018-01-8 |
---|---|
Molecular Formula |
C73H96ClN17O15 |
Molecular Weight |
1487.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-(4-methoxyphenyl)-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C73H96ClN17O15/c1-41(2)34-55(64(97)86-54(16-10-32-81-73(77)78)70(103)91-33-11-17-60(91)69(102)82-42(3)71(104)105)87-63(96)53(28-29-61(94)48-22-26-51(106-5)27-23-48)85-62(95)52(15-9-31-80-72(75)76)84-68(101)59(40-92)90-67(100)58(38-46-12-8-30-79-39-46)89-66(99)57(36-44-19-24-50(74)25-20-44)88-65(98)56(83-43(4)93)37-45-18-21-47-13-6-7-14-49(47)35-45/h6-8,12-14,18-27,30,35,39,41-42,52-60,92H,9-11,15-17,28-29,31-34,36-38,40H2,1-5H3,(H,82,102)(H,83,93)(H,84,101)(H,85,95)(H,86,97)(H,87,96)(H,88,98)(H,89,99)(H,90,100)(H,104,105)(H4,75,76,80)(H4,77,78,81)/t42-,52+,53-,54+,55+,56-,57-,58-,59+,60+/m1/s1 |
InChI Key |
OFIJCYSNGZDVTJ-YKJOSNDESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)C2=CC=C(C=C2)OC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC(=O)C2=CC=C(C=C2)OC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)C2=CC=C(C=C2)OC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Key on ui other cas no. |
119018-01-8 |
sequence |
XXXSRXLRPA |
Synonyms |
1-(N-Ac-2-Nal)-2-(4-Cl-Phe)-3-(3-Pal)-5-Arg-6-(5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid)-10-Ala-LHRH GnRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-Ala(10)- LHRH, N-Ac(2)-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Arg(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-Ala(10)- LHRH,N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-arginyl(5)-5-(4-methoxyphenyl)-5-oxo-2-aminopentanoic acid(6)-alanyl(10)- NAL-PPAA |
Origin of Product |
United States |
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